D-Alanyl-O-(4-methylbenzoyl)-L-serine
Description
D-Alanyl-O-(4-methylbenzoyl)-L-serine is a synthetic serine derivative characterized by a D-alanyl group and a 4-methylbenzoyl moiety esterified to the hydroxyl group of L-serine. The 4-methylbenzoyl group may enhance lipophilicity, influencing bioavailability and target engagement, while the D-alanyl modification could alter stereospecific interactions with biological systems.
Properties
CAS No. |
921933-79-1 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-methylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8-3-5-10(6-4-8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11+/m1/s1 |
InChI Key |
XTSHJPLPQPFTQZ-KOLCDFICSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
L-Serine and Neurotherapeutic Derivatives
L-serine, a non-essential amino acid, demonstrates neuroprotective effects in GRIN-related disorders and lysosomal dysfunction models. It improves seizure frequency, EEG patterns, and lysosomal cathepsin D levels . In contrast, D-Alanyl-O-(4-methylbenzoyl)-L-serine incorporates modifications that likely enhance metabolic stability and membrane permeability compared to unmodified L-serine. The 4-methylbenzoyl group may redirect its activity toward non-neuronal targets or alter pharmacokinetics, though this remains speculative without direct data.
Pyrrole Derivatives with 4-Methylbenzoyl Moieties
Pyrrole derivatives bearing 4-methylbenzoyl groups (e.g., compounds B1–B6) exhibit potent antimicrobial activity, with IC50 values of 6–8 μM. Replacing the 4-methyl group with methoxy (B7–B13) reduces potency, highlighting the critical role of the methyl substituent in maintaining activity . While this compound shares the 4-methylbenzoyl group, its serine backbone and D-alanyl chain distinguish it from pyrrole-based antimicrobials, suggesting divergent biological targets.
Substituent Effects on Bioactivity
The 4-methylbenzoyl moiety is a key pharmacophore in both antimicrobial and neuroprotective contexts. In antimicrobial pyrrole derivatives, steric and electronic properties of the methyl group optimize target binding, whereas methoxy substitution disrupts this interaction . For L-serine derivatives, benzoylation may shift therapeutic mechanisms; for example, the 4-methyl group could stabilize interactions with lysosomal enzymes or neuronal receptors, though this requires validation.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Neuroprotective Potential: L-serine rescues lysosomal dysfunction by restoring cathepsin D levels, suppressing lipid accumulation in hippocampal neurons . This compound’s benzoyl group may enhance blood-brain barrier penetration, but its D-alanyl component could reduce compatibility with L-serine-specific transporters.
- Antimicrobial Activity : The 4-methylbenzoyl group in pyrrole derivatives is critical for low IC50 values, suggesting that similar substituents in this compound might confer activity against bacterial permeases (e.g., PcaK in Pseudomonas putida) . However, structural differences (serine backbone vs. pyrrole) likely alter target specificity.
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